6-Amino-3-bromo-2-methoxybenzoic acid
Overview
Description
6-Amino-3-bromo-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, amino, and methoxy groups on the benzene ring.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry room at normal temperature .Scientific Research Applications
Synthesis and Biological Evaluation
Derivatives of related compounds have been synthesized and evaluated for their antibacterial properties against various bacterial strains. For example, derivatives of 6-methoxy-2-amino benzothiazole were prepared and investigated for their anti-bacterial activity, showcasing the potential of similar compounds in developing new antibacterial agents (Ahmood Kh. Juber, A. Hamed, A. Khalil, 2020).
Photophysical and Photochemical Properties
Studies on the new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including similar structural motifs, have highlighted their significant photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, especially in the treatment of cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antioxidant Activity
The marine red alga Rhodomela confervoides, containing bromophenols with structures similar to 6-Amino-3-bromo-2-methoxybenzoic acid, exhibited potent antioxidant activities. This suggests that derivatives of the compound could also be explored for their antioxidant capacities, potentially contributing to food preservation and health applications (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2011).
Corrosion Inhibition
Experimental and computational investigations have been conducted on similar compounds, such as 2-amino-6-bromobenzothiazole, demonstrating their effectiveness as corrosion inhibitors for metals in acidic environments. This highlights a potential application area for this compound in protecting metals from corrosion, which is critical in industrial processes (Jie Chen, Yujie Qiang, Shini Peng, et al., 2018).
Palladium Recovery
Novel polymers incorporating analogs of this compound have been developed for the selective recovery of palladium from mixed metal solutions. This application is particularly relevant in the recycling of precious metals from automotive catalysts, showcasing the compound's potential utility in environmental conservation and resource recovery efforts (Lijiang Zhong, Zhang Jinyan, Q. Zhang, et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261 and P305+P351+P338 .
Properties
IUPAC Name |
6-amino-3-bromo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJZWZQCNFPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.